Carboxylic Acid pKa: Enhanced Acidity
3-Cyano-2-hydroxybenzoic acid exhibits a significantly lower carboxylic acid pKa (2.10 ± 0.10, predicted) compared to the parent compound, salicylic acid (pKa = 2.98 at 25°C) [1]. This enhanced acidity, driven by the electron-withdrawing cyano group, is also slightly greater than that of 5-nitrosalicylic acid (pKa = 2.12 at 25°C), a common electron-deficient analog [2]. The nearly 0.9 pKa unit difference relative to SA corresponds to an approximately 8-fold increase in acid strength, which can impact solubility, salt formation, and reactivity in pH-dependent environments.
| Evidence Dimension | Carboxylic Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | pKa = 2.10 ± 0.10 (predicted) |
| Comparator Or Baseline | Salicylic acid: pKa = 2.98 (25°C); 5-Nitrosalicylic acid: pKa = 2.12 (25°C) |
| Quantified Difference | ΔpKa ≈ -0.88 vs. salicylic acid; ΔpKa ≈ -0.02 vs. 5-nitrosalicylic acid |
| Conditions | Predicted values; Experimental data for comparators at 25°C in aqueous solution |
Why This Matters
A lower pKa dictates different ionization states at physiological pH, influencing solubility, membrane permeability, and metal chelation behavior, which are critical factors in pharmaceutical lead optimization and analytical method development.
- [1] ChemicalBook. Salicylic acid. Available at: https://m.chemicalbook.com (Accessed April 19, 2026). View Source
- [2] ChemicalBook. 5-Nitrosalicylic acid. Available at: https://m.chemicalbook.com (Accessed April 19, 2026). View Source
